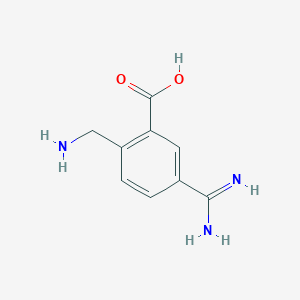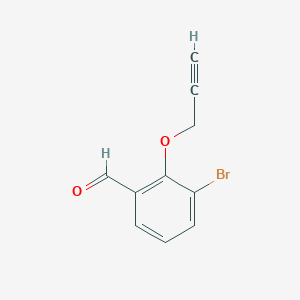
2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2-methylpropanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide
- 2-(4-Hydroxy-1H-pyrazol-1-yl)propanamide
- 2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid
Uniqueness
2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(4-hydroxypyrazol-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-7(2,5-8)10-4-6(11)3-9-10/h3-4,11H,1-2H3 |
InChI Key |
JIWDFBZIYOEOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
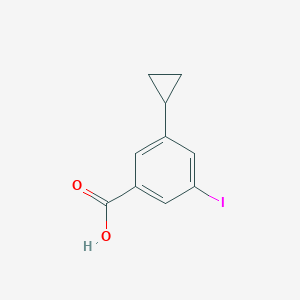
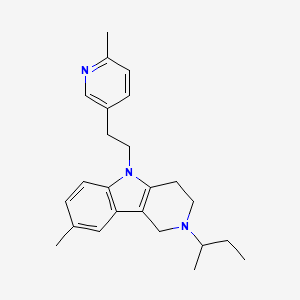
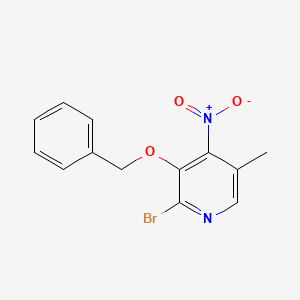



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
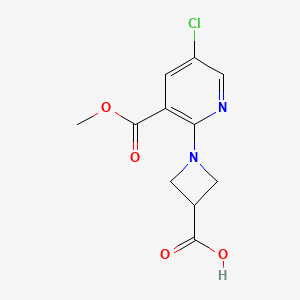
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
